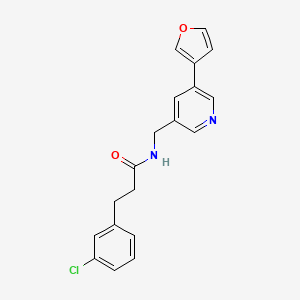
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide” is a chemical compound with the CAS Number: 344276-21-7. It has a molecular weight of 214.26 and its IUPAC name is N-cyclohexyl-4-hydroxy-2-isoxazolidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3/c13-9-6-12 (15-7-9)10 (14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2, (H,11,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antibacterial Agents
The structure of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is reminiscent of the 4-quinolone class of compounds, which are known for their antibacterial properties . This compound could serve as a scaffold for developing new antibacterial agents, particularly against drug-resistant strains. Its potential modification at various positions could lead to a variety of derivatives with enhanced activity and specificity.
Synthetic Organic Chemistry: Building Blocks
This compound can be used as a building block in synthetic organic chemistry. Its oxazolidine ring is a versatile intermediate that can undergo various transformations, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science .
Biochemistry: Enzyme Inhibition Studies
Due to its unique structure, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide may act as an inhibitor for certain enzymes. It could be used to study enzyme mechanisms or to develop enzyme-based assays for diagnostic purposes .
Pharmaceutical Research: Drug Design
The hydroxy and carboxamide functional groups present in this compound make it a potential candidate for drug design. It could interact with various biological targets through hydrogen bonding and other non-covalent interactions, which is crucial in the design of drugs with high affinity and selectivity .
Material Science: Polymer Synthesis
The functional groups in N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide could be utilized in polymer synthesis. It could act as a monomer that, when polymerized, forms materials with specific mechanical and chemical properties for industrial applications .
Analytical Chemistry: Chromatographic Standards
This compound could be used as a standard in chromatographic methods to help identify and quantify similar compounds in complex mixtures. Its distinct chemical structure allows for easy detection and separation in analytical techniques .
Chemical Education: Research and Teaching
In academic settings, N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide can be used to teach advanced organic synthesis techniques. It provides a practical example of how theoretical knowledge is applied in the synthesis of complex organic molecules .
Agricultural Chemistry: Pesticide Development
The structural similarity of this compound to known bioactive molecules suggests that it could be explored for the development of new pesticides. Its modification could lead to products that are effective against pests while being safe for crops and the environment .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPSUCTPIGSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-hydroxybenzo[d]thiazole-2-carboxylate](/img/structure/B2947583.png)
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)



![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)
